molecular formula C18H17ClN4O5 B15017602 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15017602
M. Wt: 404.8 g/mol
InChI Key: YWMBITIDYWCZPL-KEBDBYFISA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a nitrophenyl group, and a hydrazinecarbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-2-methylphenylamine with 2-hydroxy-5-nitrobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-PROPENAMIDE

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17ClN4O5/c1-11-14(19)3-2-4-15(11)21-17(25)7-8-18(26)22-20-10-12-9-13(23(27)28)5-6-16(12)24/h2-6,9-10,24H,7-8H2,1H3,(H,21,25)(H,22,26)/b20-10+

InChI Key

YWMBITIDYWCZPL-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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